

# 4-Bromo-1H-pyrazolo[4,3-c]pyridine as a heterocyclic building block

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## Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[4,3-c]pyridine

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An In-depth Technical Guide: **4-Bromo-1H-pyrazolo[4,3-c]pyridine**: A Privileged Scaffold for Modern Drug Discovery

## Abstract

The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic motif in medicinal chemistry, valued as a structural bioisostere of purine. This unique arrangement of nitrogen atoms allows it to function as an effective "hinge-binding" scaffold in various kinase inhibitors.[1] The strategic introduction of a bromine atom at the C4 position transforms this scaffold into a versatile and highly reactive building block. This guide provides an in-depth analysis of **4-Bromo-1H-pyrazolo[4,3-c]pyridine**, detailing its synthesis, reactivity in pivotal cross-coupling reactions, and its application in the development of targeted therapeutics. The protocols and mechanistic insights herein are designed to empower researchers and drug development professionals to effectively leverage this core in their synthetic campaigns.

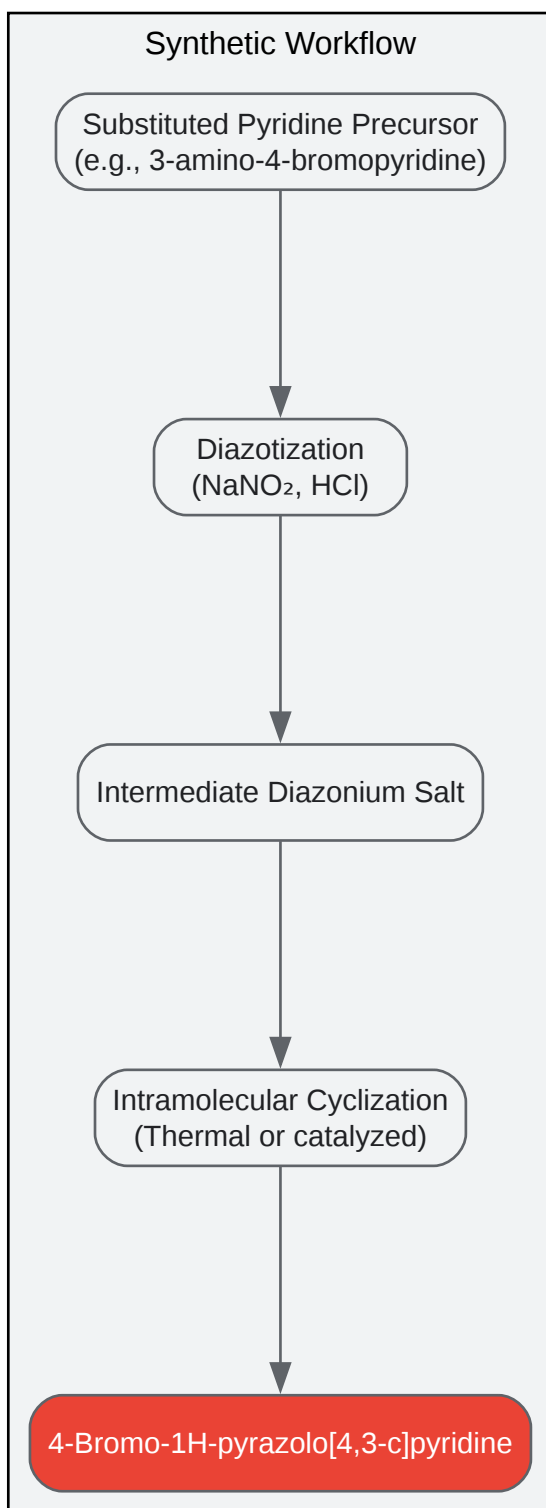
## Core Compound Profile

A foundational understanding of a building block's physicochemical properties is critical for its effective use in synthesis, guiding decisions on solubility, reactivity, and purification.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrN <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	198.02 g/mol	<a href="#">[4]</a>
CAS Number	1032943-43-3	<a href="#">[5]</a>
Appearance	Solid	
SMILES	<chem>BrC1cncc2[nH]ncc12</chem>	
InChI Key	KFGSMEJCZZYNNG- UHFFFAOYSA-N	

## Synthesis of the 4-Bromo-1H-pyrazolo[4,3-c]pyridine Core

The synthesis of the pyrazolo[4,3-c]pyridine scaffold is a multi-step process that requires careful control of regiochemistry. A representative synthesis starting from a substituted pyridine is outlined below. The key step involves an intramolecular cyclization to form the fused pyrazole ring.



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Caption: Generalized synthetic workflow for the pyrazolopyridine core.

## Experimental Protocol: Representative Synthesis

This protocol is adapted from methodologies for analogous heterocyclic systems.

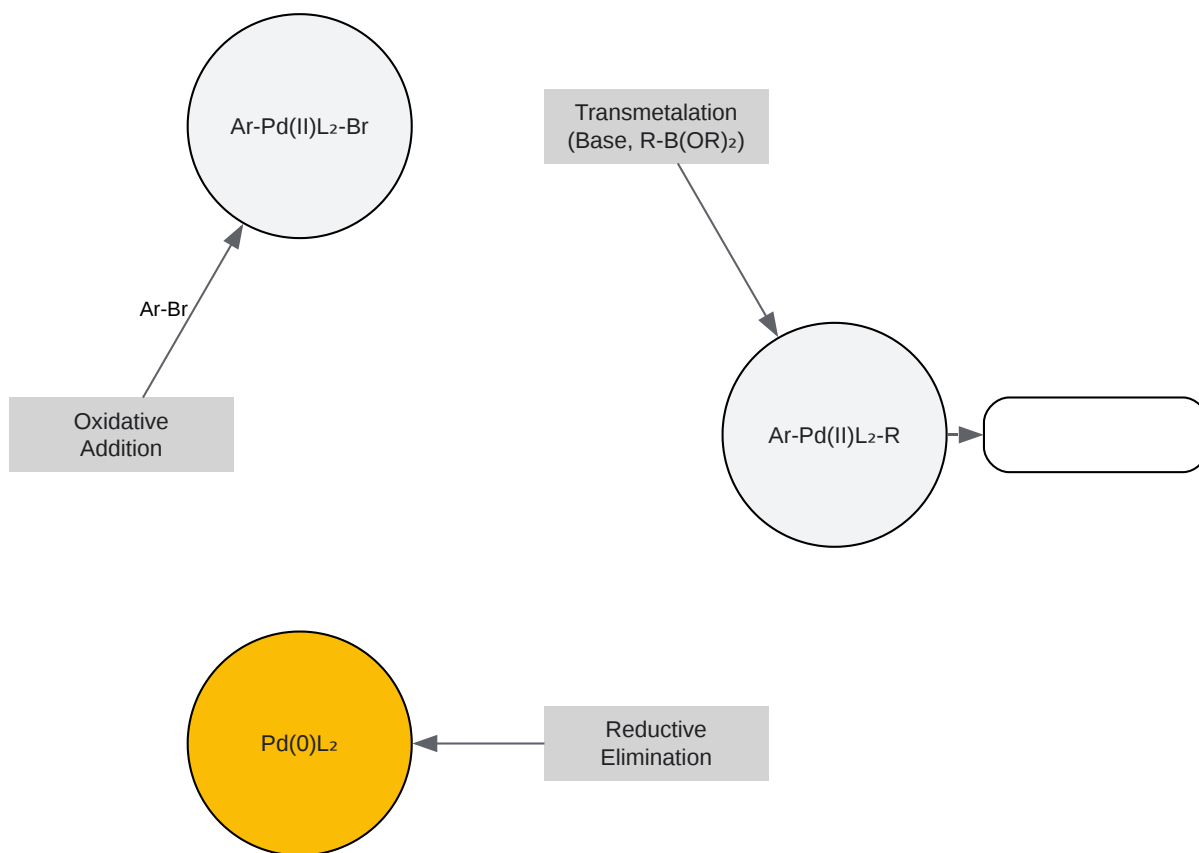
- **Starting Material Preparation:** Begin with a suitable precursor such as 3-amino-4-bromopyridine-N-oxide. The N-oxide functionality can facilitate the subsequent cyclization.
- **Cyclization:** To a solution of the precursor in a high-boiling solvent like toluene, add a dehydrating agent such as acetic anhydride and a nitrite source like isopentyl nitrite.[6]
- **Heating:** Heat the reaction mixture under reflux (e.g., at 85-110°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.[6]
- **Work-up:** Cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure **4-Bromo-1H-pyrazolo[4,3-c]pyridine**.

## The Chemistry of a Versatile Building Block: Key Cross-Coupling Reactions

The true synthetic power of **4-Bromo-1H-pyrazolo[4,3-c]pyridine** is realized through its participation in palladium-catalyzed cross-coupling reactions. The C4-bromo position is primed for transformation, allowing for the introduction of a diverse array of chemical functionalities essential for building libraries of potential drug candidates.

### Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between the heterocyclic core and various aryl or vinyl boronic acids/esters.[7][8] This reaction is fundamental for constructing the biaryl structures commonly found in kinase inhibitors.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

**Mechanistic Insight:** The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.<sup>[8][9]</sup> A base then activates the boronic acid, facilitating transmetalation, where the organic moiety from the boron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.<sup>[9][10]</sup>

Trusted Protocol: Suzuki-Miyaura Coupling

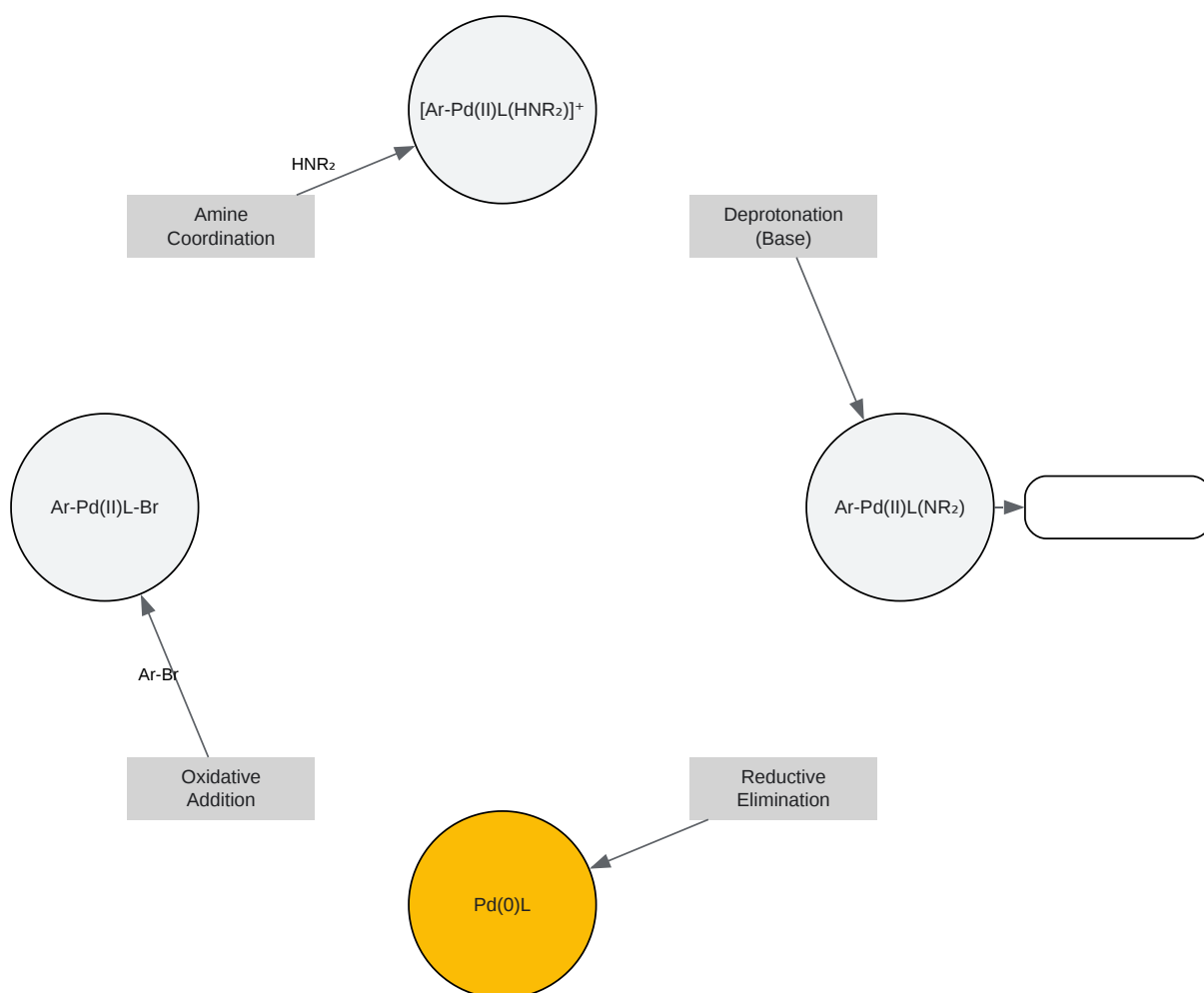
- **Reaction Setup:** In a reaction vessel, combine **4-Bromo-1H-pyrazolo[4,3-c]pyridine** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as cesium carbonate (2.0 equiv).
- **Catalyst Addition:** Add a palladium catalyst, for instance, Pd(dppf)Cl<sub>2</sub> (2-5 mol%).
- **Solvent and Degassing:** Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.<sup>[9]</sup>
- **Reaction:** Heat the mixture to 80-100°C and monitor by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the coupled product using column chromatography.

Parameter	Typical Conditions	Rationale
Catalyst	Pd(dppf)Cl <sub>2</sub> , Pd(PPh <sub>3</sub> ) <sub>4</sub>	Dppf is a robust ligand for heteroaromatic couplings.
Base	Cs <sub>2</sub> CO <sub>3</sub> , K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	The base is crucial for activating the boronic acid for transmetalation. <sup>[10]</sup>
Solvent	Dioxane/H <sub>2</sub> O, Toluene, DMF	A biphasic system often enhances reaction rates and yields. <sup>[7]</sup>
Temperature	80-110°C	Sufficient thermal energy is needed to drive the catalytic cycle.
Expected Yield	65-95%	Highly dependent on the coupling partners.

## Buchwald-Hartwig Amination: Constructing C-N Bonds

The ability to form C-N bonds is paramount in medicinal chemistry, as amine functionalities are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful and

general method for coupling amines with the 4-bromo-heterocycle, a transformation that is often difficult to achieve via classical methods.[11][12]



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Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction begins with oxidative addition of the aryl bromide to Pd(0). The resulting complex coordinates the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then forges the C-N bond and regenerates the catalyst.<sup>[11]</sup> The choice of phosphine ligand is critical; bulky, electron-rich ligands like tBuDavePhos or XPhos accelerate the reductive elimination step, which is often rate-limiting.<sup>[13][14]</sup>

Trusted Protocol: Buchwald-Hartwig Amination

- **Reaction Setup:** In an oven-dried, inert-atmosphere glovebox or Schlenk tube, combine **4-Bromo-1H-pyrazolo[4,3-c]pyridine** (1.0 equiv), a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%), a suitable phosphine ligand (e.g., tBuDavePhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).<sup>[14][15]</sup>
- **Addition of Reagents:** Add the desired primary or secondary amine (1.2 equiv) and an anhydrous solvent such as toluene or dioxane.
- **Reaction:** Seal the vessel and heat to 80-110°C. The reaction progress should be monitored carefully. For 4-halopyrazoles, microwave irradiation can sometimes be used to expedite the process.<sup>[14]</sup>
- **Work-up and Purification:** After cooling, quench the reaction with water, extract with an appropriate organic solvent, and purify by column chromatography.

## Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for installing alkyne moieties onto aryl halides.<sup>[16][17]</sup> This reaction introduces a linear, sp-hybridized carbon linker, a valuable structural element for probing protein binding pockets and for further functionalization via click chemistry. The reaction typically uses a dual-catalyst system of palladium and copper(I).<sup>[16][18]</sup>

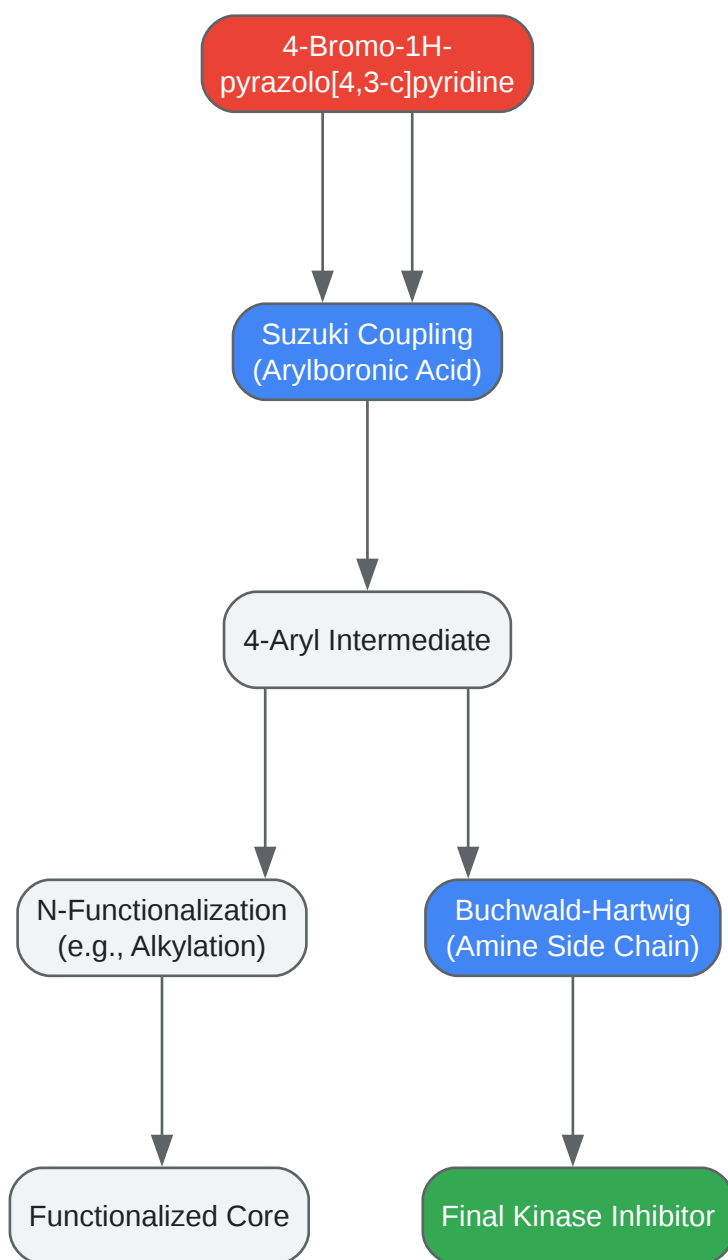
Trusted Protocol: Sonogashira Coupling



- **Reaction Setup:** To a solution of **4-Bromo-1H-pyrazolo[4,3-c]pyridine** (1.0 equiv) and a terminal alkyne (1.5 equiv) in a solvent like THF or toluene, add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-2 mol%).<sup>[18]</sup>
- **Base and Degassing:** Add an amine base, such as triethylamine or diisopropylamine, which also serves as a solvent. Degas the mixture with argon.
- **Reaction:** Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
- **Work-up and Purification:** Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the product by column chromatography.

## Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolopyridine scaffold is a proven pharmacophore for kinase inhibition. Its ability to form key hydrogen bonds with the "hinge region" of the ATP-binding pocket mimics the interaction of adenine, making it an ideal starting point for inhibitor design.<sup>[1][19][20]</sup> The **4-Bromo-1H-pyrazolo[4,3-c]pyridine** core has been utilized to develop potent inhibitors, such as those targeting the ERK pathway.<sup>[19]</sup>



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Caption: Synthetic strategy for a kinase inhibitor using the core building block.

A typical synthetic strategy involves first using a Suzuki coupling to install a key aryl group at the C4 position. Subsequent functionalization, often at one of the pyrazole or pyridine nitrogens, followed by another coupling reaction or functional group manipulation, can be used to build out the final molecule. This modular approach allows for the rapid generation of a focused library of compounds for structure-activity relationship (SAR) studies.

## Conclusion

**4-Bromo-1H-pyrazolo[4,3-c]pyridine** is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent drug-like scaffold, combined with a synthetically versatile bromine handle, provides an efficient entry point into a rich chemical space of potential kinase inhibitors and other targeted therapeutics. The robust and well-understood cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—transform this core into a platform for innovation, enabling the systematic and rational design of next-generation medicines.

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